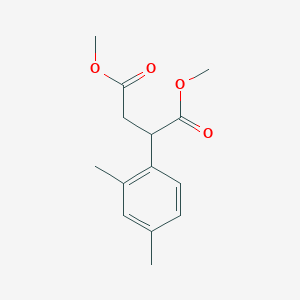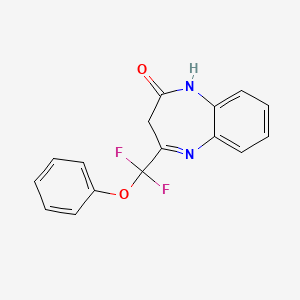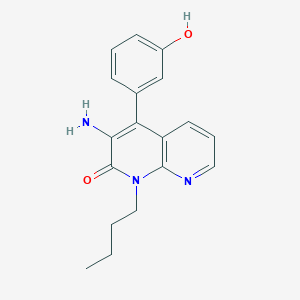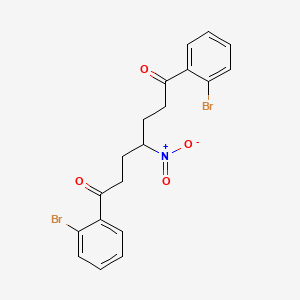
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is an organic compound with the molecular formula C12H14O4 It is a derivative of butanedioic acid (succinic acid) where the hydrogen atoms are replaced by a 2,4-dimethylphenyl group and two methyl ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester typically involves the esterification of butanedioic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Butanedioic acid+2Methanol→Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester+2Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反应分析
Types of Reactions
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Butanedioic acid, (2,4-dimethylphenyl)-, dicarboxylic acid.
Reduction: Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl alcohol.
Substitution: 2,4-dimethyl-6-nitrophenyl butanedioic acid, dimethyl ester (nitration product).
科学研究应用
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer to improve flexibility and durability.
作用机制
The mechanism by which butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester exerts its effects depends on the specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
Butanedioic acid, dimethyl ester: Lacks the 2,4-dimethylphenyl group, making it less hydrophobic and less reactive in aromatic substitution reactions.
Pentanedioic acid, dimethyl ester: Contains an additional carbon in the backbone, altering its physical and chemical properties.
Butanedioic acid, (4-methylphenyl)-, dimethyl ester: Similar structure but with a different substitution pattern on the aromatic ring, affecting its reactivity and applications.
Uniqueness
Butanedioic acid, (2,4-dimethylphenyl)-, dimethyl ester is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical properties and reactivity. This substitution pattern enhances its potential for use in various chemical reactions and applications, making it a valuable compound in both research and industry.
属性
CAS 编号 |
647316-30-1 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC 名称 |
dimethyl 2-(2,4-dimethylphenyl)butanedioate |
InChI |
InChI=1S/C14H18O4/c1-9-5-6-11(10(2)7-9)12(14(16)18-4)8-13(15)17-3/h5-7,12H,8H2,1-4H3 |
InChI 键 |
HBRKQZSSHQWPSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C(CC(=O)OC)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5,5-Dimethyl-1,2-diphenylhex-2-en-1-yl)[bis(phenylethynyl)]silanol](/img/structure/B14223815.png)

![4-[(8-Azabicyclo[3.2.1]octan-3-ylidene)methyl]-N,N-diethylbenzamide](/img/structure/B14223830.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)

![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)

![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)

![1-Nitro-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14223913.png)
methanone](/img/structure/B14223922.png)
